Avermectin A2a
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Overview
Description
Avermectin A2a is an oligosaccharide.
Scientific Research Applications
Avermectin Derivatives and Biological Effects
- Avermectin A2a, along with other avermectin derivatives, is a product of Streptomyces avermitilis fermentation. These derivatives exhibit a range of biological effects, including anthelmintic and insecticidal properties. They are also explored for their potential anticancer, antidiabetic, antiviral, and antifungal applications (El-Saber Batiha et al., 2020).
Biosynthetic Gene Cluster and Heterologous Expression
- The biosynthetic gene cluster for avermectins has been cloned and heterologously expressed, facilitating the development of novel Avermectin derivatives. This research provides a pathway for the in vitro manipulation of the gene cluster, potentially leading to new applications in agriculture and medicine (Deng et al., 2017).
Gene Replacement for Alternative Production
- Gene replacement techniques have been used to alter the production of Avermectin components in Streptomyces avermitilis. This approach allows for the targeted production of specific Avermectin components, which could be essential for developing new applications or improving existing ones (Yong & Byeon, 2005).
Crystallization and Impurity Effects
- The study of impurities in Avermectin B1a crystallization provides insights into the chemical properties of this compound and related compounds. Understanding these properties is crucial for pharmaceutical and agricultural applications, where purity and crystal form can impact efficacy and stability (Liu et al., 2006).
Regulatory Gene for Biosynthesis
- Research on the aveR gene in S. avermitilis highlights its role as a regulator in Avermectin biosynthesis. Manipulating such regulatory genes could enhance Avermectin production, beneficial for industrial-scale applications (Kitani et al., 2009).
Properties
Molecular Formula |
C49H76O15 |
---|---|
Molecular Weight |
905.1 g/mol |
IUPAC Name |
(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C49H76O15/c1-12-25(2)43-29(6)36(50)23-48(64-43)22-34-19-33(63-48)17-16-27(4)42(61-40-21-38(55-10)45(31(8)59-40)62-39-20-37(54-9)41(51)30(7)58-39)26(3)14-13-15-32-24-57-46-44(56-11)28(5)18-35(47(52)60-34)49(32,46)53/h13-16,18,25-26,29-31,33-46,50-51,53H,12,17,19-24H2,1-11H3/b14-13+,27-16+,32-15+/t25?,26-,29-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46+,48-,49+/m0/s1 |
InChI Key |
JVGWUGTWQIAGHJ-DFAYUBCLSA-N |
Isomeric SMILES |
CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O)C |
Canonical SMILES |
CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)O)C |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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